3-Methoxy-5-(trifluoromethoxy)aniline
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Overview
Description
3-Methoxy-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethoxy)aniline typically involves the nitration of a precursor compound followed by reduction. One common method includes the nitration of 1,2-dichlorotrifluoromethoxy-benzene at temperatures between -20°C and +80°C, followed by catalytic hydrogenation of the resulting nitro compounds . The nitration step uses a mixture of nitric acid and sulfuric acid, while the reduction step employs hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3-Methoxy-5-(trifluoromethoxy)aniline is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been used in the synthesis of spleen tyrosine kinase inhibitors, which are important in the regulation of immune responses . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
- 2-(Trifluoromethoxy)aniline
- 3,5-Dimethoxyaniline
Uniqueness
3-Methoxy-5-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
3-Methoxy-5-(trifluoromethoxy)aniline is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H8F3NO2
- IUPAC Name : this compound
- Functional Groups : Methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups enhance its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. It has been explored for its potential as an enzyme inhibitor, particularly in the context of drug development targeting specific pathways involved in disease processes.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes relevant to disease pathways, including those involved in cancer and inflammatory responses.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives with trifluoromethyl groups can enhance cytotoxicity against certain cancer cell lines by disrupting microtubule polymerization and inducing cell death through mechanisms such as methuosis (a form of cell death characterized by cytoplasmic vacuolization) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown broad-spectrum antibacterial activity, suggesting potential applications in developing new antibiotics .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
3,5-Bis(trifluoromethyl)aniline | Anticancer | High potency due to multiple CF3 groups |
4-(Trifluoromethoxy)aniline | Enzyme inhibition | Simple structure with single CF3 group |
2-(Trifluoromethoxy)aniline | Antimicrobial | Moderate activity |
3,5-Dimethoxyaniline | Antioxidant | Dual methoxy groups |
Case Studies and Research Findings
- Spleen Tyrosine Kinase Inhibitors : Research has highlighted the role of this compound in synthesizing spleen tyrosine kinase inhibitors, which are crucial for modulating immune responses. The compound's unique structural features contribute to its effectiveness as a lead compound in drug development .
- Cytotoxicity Studies : In vitro studies have shown that modifications at specific positions on the aniline ring can significantly alter cytotoxicity profiles, indicating the importance of structural optimization in developing effective therapeutic agents .
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-6-2-5(12)3-7(4-6)14-8(9,10)11/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXRSXDGYMBXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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